L-Tryptophan, 5-(phenylmethoxy)-
Overview
Description
L-Tryptophan, 5-(phenylmethoxy)- is a derivative of the essential amino acid L-tryptophan. This compound is characterized by the presence of a phenylmethoxy group attached to the tryptophan molecule. L-tryptophan itself is known for its role in the biosynthesis of serotonin, melatonin, and niacin. The modification with a phenylmethoxy group can potentially alter its chemical properties and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 5-(phenylmethoxy)- typically involves the introduction of the phenylmethoxy group to the tryptophan molecule. This can be achieved through various organic synthesis techniques, including:
Esterification: The hydroxyl group of tryptophan can be esterified with phenylmethanol under acidic conditions to form the phenylmethoxy derivative.
Hydroxylation and Methylation: Another approach involves the hydroxylation of the tryptophan molecule followed by methylation using phenylmethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of L-Tryptophan, 5-(phenylmethoxy)- can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-tryptophan, which is then chemically modified to introduce the phenylmethoxy group. This method is preferred for its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, 5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
L-Tryptophan, 5-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and tumor-suppressing activities
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophan, 5-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. It is known to influence serotonin and melatonin biosynthesis, which are crucial for mood regulation and sleep. Additionally, it may interact with enzymes such as tryptophan hydroxylase and hydroxyindole O-methyltransferase, affecting the production of other bioactive compounds .
Comparison with Similar Compounds
L-Tryptophan, 5-(phenylmethoxy)- can be compared with other tryptophan derivatives such as:
5-Methoxy-L-tryptophan: Known for its anti-inflammatory and tumor-suppressing activities.
L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, (methylthio)methyl ester:
The uniqueness of L-Tryptophan, 5-(phenylmethoxy)- lies in its specific modification, which can result in unique biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNDJBYANKHIO-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113626-30-5, 1956-25-8 | |
Record name | 5-(Phenylmethoxy)-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113626-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-benzyloxytryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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